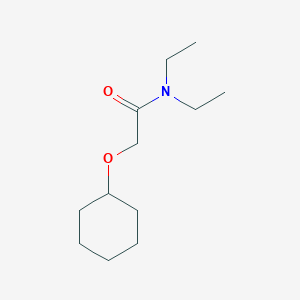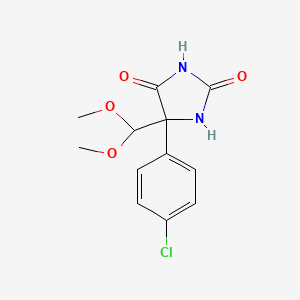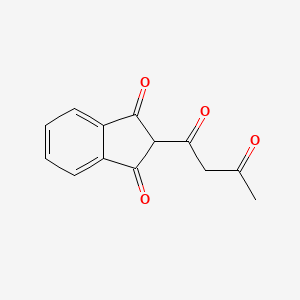![molecular formula C23H22N2O6S B14735861 N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide CAS No. 5473-23-4](/img/structure/B14735861.png)
N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide is a complex organic compound with a unique structure that includes a benzo[1,3]dioxole ring, a methylsulfonyl group, and a phenylmethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole ring. One common method involves the reaction of 3,4-(methylenedioxy)phenol (sesamol) with appropriate reagents to form the benzo[1,3]dioxole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents .
Aplicaciones Científicas De Investigación
N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzo[1,3]dioxole derivatives and sulfonyl-containing compounds, such as:
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-(benzo[d][1,3]dioxol-5-yl)-2-(methylamino)acetamide hydrochloride
Uniqueness
N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
5473-23-4 |
|---|---|
Fórmula molecular |
C23H22N2O6S |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetamide |
InChI |
InChI=1S/C23H22N2O6S/c1-32(27,28)25(14-23(26)24-18-7-12-21-22(13-18)31-16-30-21)19-8-10-20(11-9-19)29-15-17-5-3-2-4-6-17/h2-13H,14-16H2,1H3,(H,24,26) |
Clave InChI |
ARUDKQSGXZLGAH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


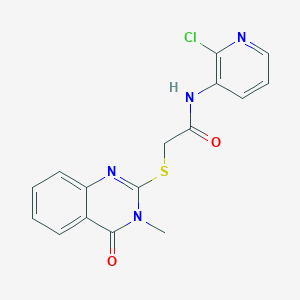
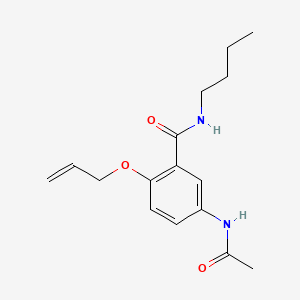
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
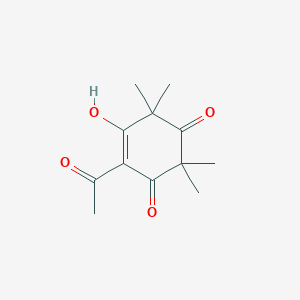
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)
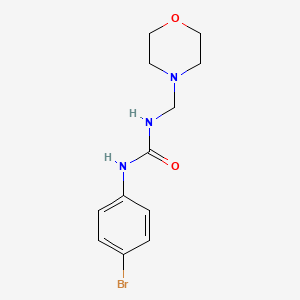
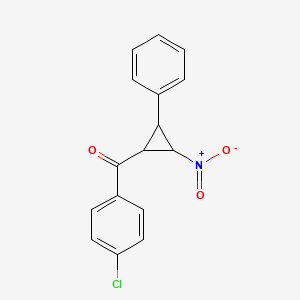
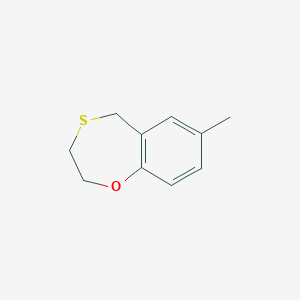
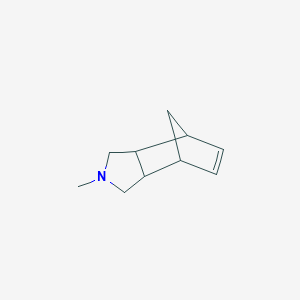

![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
